Product packaging for Acetic acid;hexane-2,5-diol(Cat. No.:CAS No. 52217-98-8)

Acetic acid;hexane-2,5-diol

Cat. No.: B14644152
CAS No.: 52217-98-8
M. Wt: 178.23 g/mol
InChI Key: RVUYKQHWLQFVKA-UHFFFAOYSA-N
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Description

The study of chemical systems combining hexane-2,5-diol and acetic acid is primarily centered on the reaction of esterification or acetylation, which forms mono- or di-esters. This reaction is a classic example of converting an alcohol and a carboxylic acid into an ester, a functional group of considerable importance in both academic research and industrial applications. Research in this area investigates catalysts, reaction conditions, and the properties of the resulting ester products, such as 2,5-diacetoxyhexane.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O4 B14644152 Acetic acid;hexane-2,5-diol CAS No. 52217-98-8

Properties

CAS No.

52217-98-8

Molecular Formula

C8H18O4

Molecular Weight

178.23 g/mol

IUPAC Name

acetic acid;hexane-2,5-diol

InChI

InChI=1S/C6H14O2.C2H4O2/c1-5(7)3-4-6(2)8;1-2(3)4/h5-8H,3-4H2,1-2H3;1H3,(H,3,4)

InChI Key

RVUYKQHWLQFVKA-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C)O)O.CC(=O)O

Origin of Product

United States

Synthetic Methodologies for Hexane 2,5 Diol and Its Acetate Derivatives

Chemical Synthesis Routes to Hexane-2,5-diol

Reduction of Acetonylacetone and Related Precursors

The reduction of acetonylacetone (also known as 2,5-hexanedione) is a common and direct route to produce hexane-2,5-diol. wikipedia.orgcdnsciencepub.com This transformation can be achieved using various reducing agents. One established method involves the use of lithium aluminum hydride, which effectively reduces the diketone to the corresponding diol in high yields, often exceeding 80%. cdnsciencepub.com

Another approach involves the hydrolysis of 2,5-dimethylfuran (B142691), a heterocycle that can be derived from glucose. wikipedia.orgfinerchem.com This method provides an alternative pathway to obtaining the precursor 2,5-hexanedione (B30556) for subsequent reduction.

Catalytic Hydrogenation Methods for 2,5-Hexanedione

Catalytic hydrogenation offers an efficient method for the synthesis of hexane-2,5-diol from 2,5-hexanedione. This process typically involves the use of a metal catalyst and a hydrogen source. One notable method employs a copper chromium oxide catalyst in an ethanol (B145695) solvent, which can achieve yields of approximately 95%. cdnsciencepub.com

Heterogeneous catalysts have also been investigated for this conversion. For instance, a layered HNbMoO6 material has shown high activity as a heterogeneous catalyst in the liquid phase conversion of hexane-2,5-diol. researchgate.net Research has also explored the use of ruthenium and iridium catalysts for the hydrodeoxygenation of 2,5-hexanedione. researchgate.net

Stereoselective Chemical Synthesis of Hexane-2,5-diol Enantiomers

The synthesis of specific enantiomers of hexane-2,5-diol is crucial for many applications. Asymmetric reduction of 2,5-hexanedione is a key strategy to achieve this. One approach involves the use of chiral sulfoxides to induce stereoselectivity during the reduction of optically active diketodisulfoxides and ketosulfoxides. researchgate.net

Biocatalytic and Biotechnological Production of Hexane-2,5-diol

Biocatalysis has emerged as a powerful and environmentally friendly alternative for producing enantiomerically pure hexane-2,5-diol. These methods utilize whole microbial cells or isolated enzymes to catalyze the stereoselective reduction of 2,5-hexanedione.

Yeast-Mediated Bioreductions of 2,5-Hexanedione

Baker's yeast (Saccharomyces cerevisiae) is a widely used biocatalyst for the asymmetric reduction of ketones. tandfonline.com It has been successfully employed for the reduction of 2,5-hexanedione to produce (2S,5S)-2,5-hexanediol. nih.govtandfonline.compsu.edu The process typically involves a two-step reduction where the intermediate (S)-5-hydroxyhexane-2-one is formed first and then further reduced to the diol. cip.com.cn

The efficiency of this biotransformation can be influenced by various factors. Optimal conditions for one strain of baker's yeast were found to be a temperature of 34°C, a pH of 7.0, and a cell concentration of 60 g/L (dry mass), using glucose as a co-substrate. cip.com.cn Under these conditions, a 78.7% yield of 2,5-hexanediol (B147014) with an enantiomeric excess of 94.4% for the (2S,5S) isomer was achieved after 24 hours. cip.com.cn

The enzyme responsible for the majority of 2,5-hexanedione reduction in baker's yeast has been identified as the dehydrogenase Gre2p. nih.govelectronicsandbooks.com Using recombinant Gre2p has been shown to result in a conversion yield of over 99% and both diastereomeric and enantiomeric excess greater than 99.9% for (2S,5S)-hexanediol. nih.govelectronicsandbooks.com This enzymatic approach significantly improves the space-time yield compared to traditional yeast-mediated processes. nih.govelectronicsandbooks.com

Biocatalyst Product Yield Enantiomeric Excess (ee) Diastereomeric Excess (de) Key Findings
Baker's Yeast (No. 6)(2S,5S)-2,5-hexanediol78.7%94.4%-Optimal conditions: 34°C, pH 7.0, 60 g/L cells, glucose co-substrate. cip.com.cn
Saccharomyces cerevisiae(2S,5S)-hexanediol75% (purified)>99%96%Complete conversion on a preparative scale with glucose for cofactor regeneration. psu.edu
Recombinant Gre2p from S. cerevisiae(2S,5S)-hexanediol>99%>99.9%>99.9%Achieved a high volumetric productivity of 70 g L⁻¹ d⁻¹. nih.govelectronicsandbooks.com

Bacterial Biotransformations for Diastereoselective Synthesis (e.g., Lactobacillus kefir)

Certain bacteria, such as Lactobacillus kefir, are highly effective in the diastereoselective reduction of 2,5-hexanedione. Resting whole cells of Lactobacillus kefir DSM 20587 have been shown to produce (2R,5R)-hexanediol with quantitative yields and exceptional stereoselectivity, achieving both enantiomeric and diastereomeric excesses greater than 99%. researchgate.net

The process relies on the native alcohol dehydrogenases within the bacteria and utilizes glucose as a cheap source of reducing equivalents for cofactor regeneration. researchgate.netbeilstein-journals.org Optimization of reaction conditions, such as pH and temperature, has been crucial for maximizing the yield. For instance, the maximum yield of (2R,5R)-hexanediol was achieved at a pH of 6 and a temperature of 30°C. researchgate.net

Continuous production processes using membrane reactors have been developed to improve the productivity of this biotransformation. researchgate.net In a continuously operated membrane reactor, a nearly quantitative conversion of 2,5-hexanedione was achieved with an enantioselectivity and diastereoselectivity of over 99%. researchgate.net This continuous process increased the productivity by a factor of 30 and achieved a space-time yield of 64 g·L⁻¹·d⁻¹ over five days. researchgate.net

Biocatalyst Product Yield Enantiomeric Excess (ee) Diastereomeric Excess (de) Key Findings
Lactobacillus kefir DSM 20587 (Batch)(2R,5R)-hexanediolQuantitative>99%>99%Optimal conditions: pH 6, 30°C. researchgate.net
Lactobacillus kefir DSM 20587 (Continuous)(2R,5R)-hexanediolNearly quantitative conversion>99%>99%Space-time yield of 64 g·L⁻¹·d⁻¹ in a membrane reactor. researchgate.net

Derivatization Reactions of Hexane-2,5-diol Beyond Acetylation

Hexane-2,5-diol serves as a versatile building block for the synthesis of various chemical compounds. Beyond simple acetylation, its bifunctional nature allows for a range of derivatization reactions, leading to valuable products such as cyclic ethers and other complex molecules. These transformations typically involve the reactivity of the two hydroxyl groups, which can undergo intramolecular reactions or serve as points for further functionalization.

Intramolecular Dehydration to Cyclic Ethers (e.g., 2,5-Dimethyltetrahydrofuran)

The intramolecular cyclodehydration of hexane-2,5-diol is a significant reaction that produces 2,5-dimethyltetrahydrofuran (B89747) (DMTHF), a compound recognized as an important industrial additive and potential fuel component. d-nb.info This reaction proceeds via an acid-catalyzed pathway, where the protonation of one hydroxyl group allows for nucleophilic attack by the second hydroxyl group, leading to the formation of the five-membered ether ring. researchgate.netthieme-connect.de Various catalytic systems have been developed to facilitate this transformation with high efficiency and selectivity.

The reaction can be stereoselective. For instance, the cyclization of meso-hexane-2,5-diol with dilute aqueous sulfuric acid primarily yields trans-2,5-dimethyltetrahydrofuran, while the dl-diol is converted predominantly into the cis-isomer, suggesting an S_N2 mechanism. thieme-connect.deucl.ac.uk

A range of catalysts have been investigated for this cyclodehydration, each with specific reaction conditions and outcomes.

Catalytic Systems for Intramolecular Dehydration of Hexane-2,5-diol:

Catalyst SystemTemperatureSolvent/ConditionsProduct(s)Yield/SelectivityReference
Bifunctional Iridium (NHC-IrIII) Complex80-110 °CToluene2,5-DimethyltetrahydrofuranGood to excellent yields d-nb.info
High-Temperature Liquid Water & High-Pressure CO₂250 °C (523 K)Watercis-2,5-Dimethyltetrahydrofuran>85% selectivity for cis-isomer from chiral 2,5-hexanediol acs.org
Layered Material (HNbMoO₆)120 °CLiquid Phase (Neat or with water)2,5-DimethyltetrahydrofuranHigh selectivity researchgate.netkuleuven.be
Heteropoly Acid (H₃PW₁₂O₄₀)>100 °C-2,5-DimethyltetrahydrofuranLower yield compared to butane-1,4-diol cyclization nih.gov
Brønsted Zeolites (H-ZSM-5)250 °CGas Phase2,5-Dimethyltetrahydrofuran, HexadienesProduct distribution varies with conditions researchgate.net
Acid Catalysts (TsOH, HBr)Reflux-2,5-DimethyltetrahydrofuranProceeds via S_N2 mechanism thieme-connect.de

Research using bifunctional N-heterocyclic carbene (NHC)-IrIII complexes has demonstrated that biomass-derived 2,5-hexanediol can be efficiently converted to 2,5-dimethyltetrahydrofuran. d-nb.info In a different approach, studies in high-temperature liquid water with the addition of high-pressure carbon dioxide showed that the dehydration rate can be enhanced, proceeding mainly via an S_N2 pathway to yield cis-2,5-DMTHF with high selectivity from chiral starting materials. acs.org

Layered catalysts, such as the niobo-molybdic acid HNbMoO₆, have proven to be very active heterogeneous catalysts for the liquid-phase conversion of hexane-2,5-diol, where the reaction occurs after the diol intercalates within the catalyst's interlayer space. researchgate.net Heteropoly acids are also effective, though the cyclodehydration of hexane-2,5-diol requires higher temperatures and results in lower yields compared to the cyclization of shorter-chain diols like butane-1,4-diol. nih.gov

Alkylation and Annulation Reactions with 2,5-Hexanediol

The direct use of 2,5-hexanediol in alkylation and annulation reactions is less commonly documented than its dehydration. However, its derivatives are significant reagents in such transformations. For instance, the conversion of 2,5-hexanediol to 2,5-dichloro-2,5-dimethylhexane (B133102) via reaction with concentrated hydrochloric acid creates a versatile alkylating agent. evitachem.com This dichlorinated derivative is notably used in Friedel-Crafts alkylation reactions with aromatic compounds. When reacted with benzene (B151609) and a Lewis acid like AlCl₃, it efficiently produces 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene.

Annulation reactions, which form a new ring onto a molecule, have been explored in various contexts. While direct annulation using 2,5-hexanediol is not extensively reported, its structural motif is a target in synthetic strategies. Dehydrogenative annulation reactions, for example, provide a direct method for creating cyclic structures from readily available substrates like diols and alkenes. d-nb.info Furthermore, cascade Sonogashira reactions employing a simple annulation methodology have been shown to be effective, highlighting the continuous development of annulation techniques that could potentially be applied to diol substrates. researchgate.net

The reactivity of 2,5-hexanediol with nitriles in the presence of concentrated sulfuric acid to yield Δ¹-pyrrolines represents another form of cyclization and functionalization beyond simple ether formation. evitachem.com

Reaction Mechanisms and Kinetic Studies

Mechanistic Investigations of Acetic Acid-Mediated Esterification of Diols

The reaction between acetic acid and a diol such as hexane-2,5-diol primarily results in the formation of mono- and di-acetate esters. The mechanisms governing this transformation are heavily influenced by catalysis, substrate structure, and stereochemistry.

The esterification of hexane-2,5-diol with acetic acid is most commonly achieved through acid catalysis, a process often referred to as Fischer-Speier esterification. This reaction is an equilibrium process, and its mechanism involves several discrete, reversible steps [10, 14].

The generally accepted pathway proceeds as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of acetic acid by a strong acid catalyst (e.g., H₂SO₄, HCl). This step significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A hydroxyl group of hexane-2,5-diol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (derived from the diol's hydroxyl group) to one of the other oxygen atoms in the intermediate. This converts a hydroxyl group into a good leaving group (H₂O).

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond.

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product (a monoacetate of hexane-2,5-diol).

The structure of hexane-2,5-diol plays a critical role in determining the rate and outcome of its esterification. Hexane-2,5-diol possesses two secondary hydroxyl groups. Secondary alcohols are generally less reactive in esterification reactions than primary alcohols due to increased steric hindrance around the hydroxyl group, but more reactive than tertiary alcohols .

In hexane-2,5-diol, the two hydroxyl groups at the C2 and C5 positions are chemically equivalent in an achiral environment. Consequently, the initial esterification is expected to occur at either position with equal probability, leading to a statistical mixture of products. The reaction typically yields a distribution of unreacted diol, two isomeric monoacetates (which are enantiomers if starting from a racemic diol), and the diacetate .

Kinetic studies show that the formation of the monoacetate is generally faster than the subsequent conversion to the diacetate. This is because the initial substrate (the diol) has two reactive sites, whereas the monoacetate has only one. Furthermore, the introduction of the first acetate (B1210297) group may impart slight steric hindrance or electronic effects that marginally decrease the reactivity of the remaining hydroxyl group .

The table below summarizes the expected product distribution based on the stepwise nature of the reaction.

Table 1. Products of Acetic Acid-Mediated Esterification of Hexane-2,5-diol
ReactantReaction StagePrimary Product(s)Structural Notes
Hexane-2,5-diolFirst Esterification5-Hydroxyhexan-2-yl acetateMono-esterification at the C2 or C5 position.
5-Hydroxyhexan-2-yl acetateSecond EsterificationHexane-2,5-diyl diacetateEsterification of the remaining hydroxyl group. This step is typically slower than the first.

Hexane-2,5-diol contains two stereocenters at positions C2 and C5, meaning it can exist as diastereomers: a pair of enantiomers ((2R,5R) and (2S,5S)) and a meso compound ((2R,5S)). The stereochemical outcome of the acetylation reaction is a direct consequence of the Fischer esterification mechanism.

In this mechanism, the nucleophilic attack occurs at the carbonyl carbon of acetic acid, and the bonds to the chiral carbons (C2 and C5) of the diol are not broken. The reaction proceeds with retention of configuration at the stereocenters . Therefore, the acetylation is stereospecific:

Acetylation of (2R,5R)-hexane-2,5-diol yields (2R,5R)-hexane-2,5-diyl diacetate.

Acetylation of (2S,5S)-hexane-2,5-diol yields (2S,5S)-hexane-2,5-diyl diacetate.

Acetylation of meso-(2R,5S)-hexane-2,5-diol yields the corresponding meso-diacetate.

This stereospecificity is crucial for synthetic applications where maintaining the stereochemical integrity of a chiral diol is required. The reaction provides a reliable method for protecting the hydroxyl groups of hexane-2,5-diol without racemization or epimerization at the chiral centers .

Reaction Mechanisms of Hexanediol Transformation

In addition to esterification, hexane-2,5-diol can undergo other transformations in the presence of acetic acid, particularly under conditions that favor dehydration or oxidation.

Hexane-2,5-diol is structurally a 1,4-diol. Under acidic conditions, particularly at elevated temperatures, it can undergo intramolecular dehydration to form a stable five-membered cyclic ether. The product of this cyclization is 2,5-dimethyltetrahydrofuran (B89747).

The mechanism for this transformation is typically an intramolecular SN2 reaction :

Protonation: One of the hydroxyl groups is protonated by the acid catalyst, forming a good leaving group (-OH₂⁺).

Intramolecular Nucleophilic Attack: The lone pair of electrons on the oxygen of the second hydroxyl group acts as an internal nucleophile. It attacks the carbon atom bearing the protonated hydroxyl group.

Cyclization and Water Elimination: This backside attack displaces the water molecule in a concerted step, leading to the formation of a five-membered ring (a protonated tetrahydrofuran (B95107) derivative).

Deprotonation: A base (e.g., water or the conjugate base of the acid catalyst) removes the proton from the cyclic oxonium ion to yield the final product, 2,5-dimethyltetrahydrofuran, and regenerate the acid catalyst.

This pathway is highly efficient for forming five- and six-membered rings. The stereochemistry of the starting diol dictates the stereochemistry of the resulting cyclic ether .

Table 2. Intramolecular Dehydration of Hexane-2,5-diol
Reactant (Diol Isomer)Reaction PathwayProductStereochemical Outcome
(2R,5R)- or (2S,5S)-Hexane-2,5-diolIntramolecular SN2trans-2,5-DimethyltetrahydrofuranInversion of configuration at one center leads to the trans isomer.
meso-(2R,5S)-Hexane-2,5-diolIntramolecular SN2cis-2,5-DimethyltetrahydrofuranInversion of configuration at one center leads to the cis isomer.

While acetic acid is not an oxidizing agent itself, it serves as an excellent solvent and co-catalyst for oxidation reactions of alcohols, including hexane-2,5-diol. The secondary alcohol groups of hexane-2,5-diol can be oxidized to their corresponding ketones, yielding hexane-2,5-dione .

These oxidations typically require a primary oxidant. Common systems include:

Chromium-based reagents (e.g., CrO₃) in acetic acid.

Metal-catalyzed aerobic oxidation , such as systems using cobalt(II) acetate or manganese(II) acetate as catalysts with O₂ or air as the terminal oxidant .

Peroxy acids , which can be formed in situ from acetic acid and hydrogen peroxide.

The mechanism varies with the oxidant used. For instance, in a metal-catalyzed aerobic oxidation, the mechanism may involve the formation of a metal-alkoxide complex, followed by a hydrogen atom abstraction or a β-hydride elimination step to form the ketone and a reduced metal species. The metal catalyst is then re-oxidized by O₂ to complete the catalytic cycle [19, 20].

Keto-Enol Tautomerism in Related Systems

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a compound containing a carbonyl group) and an enol form (a compound containing a hydroxyl group bonded to a carbon-carbon double bond). While hexane-2,5-diol itself does not exhibit keto-enol tautomerism, its oxidized analogue, hexane-2,5-dione, serves as a pertinent related system for studying this phenomenon. solubilityofthings.comhmdb.ca

Hexane-2,5-dione, a γ-dicarbonyl compound, can undergo tautomerization to form its enol isomer. hmdb.caquora.com Generally, for simple carbonyl compounds, the keto form is thermodynamically more stable and thus predominates at equilibrium. However, in β-dicarbonyl compounds, the enol form is often favored due to the formation of a conjugated system and intramolecular hydrogen bonding, which enhances its stability. vedantu.compearson.commissouri.edu For γ-dicarbonyls like hexane-2,5-dione, the equilibrium is more nuanced. The relative stability of the tautomers is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. missouri.edursc.org

The study of keto-enol tautomerism often employs techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between the protons in the keto and enol forms, allowing for the determination of their relative concentrations at equilibrium. missouri.eduacs.org The equilibrium can be influenced by the solvent, with polar solvents potentially favoring the more polar tautomer. missouri.edursc.org For instance, solvents that can act as hydrogen bond acceptors can stabilize the enol tautomer. missouri.edu

Table 1: Factors Influencing Keto-Enol Equilibrium in Dicarbonyl Systems

FactorInfluence on EquilibriumRationale
Conjugation Favors enol formResonance stabilization of the conjugated π system. vedantu.com
Intramolecular H-Bonding Favors enol formFormation of a stable six-membered ring-like structure. missouri.edu
Solvent Polarity VariableFavors the tautomer with the higher dipole moment. missouri.edu
Solvent H-Bonding Can favor enol formSolvents acting as H-bond acceptors stabilize the enol. missouri.edu

Kinetic and Thermodynamic Aspects of Reaction Systems

The esterification of hexane-2,5-diol with acetic acid is a reversible reaction that produces a mixture of mono- and di-esters. Understanding the kinetics and thermodynamics of this process is crucial for controlling the reaction outcome.

Kinetic Modeling of Esterification Processes

The kinetics of the acid-catalyzed esterification of alcohols, such as hexane-2,5-diol, with acetic acid are frequently described using various kinetic models. nih.gov These models aim to represent the reaction rate as a function of reactant concentrations, temperature, and catalyst loading. asianpubs.orgresearchgate.net Due to the use of solid acid catalysts like ion-exchange resins in many industrial esterification processes, heterogeneous kinetic models are often employed. nih.govije.ir

Commonly applied kinetic models include:

Pseudo-Homogeneous (PH) Model: This is the simplest model and is widely used. It assumes the reaction mixture is a single phase and does not account for the adsorption of species onto the catalyst surface. The reaction rate is typically expressed as a power-law function of the concentrations of the reactants and products. nih.govasianpubs.orgresearchgate.net

Langmuir-Hinshelwood-Hougen-Watson (LHHW) Model: This model is based on the assumption that the reaction occurs on the surface of the catalyst between adsorbed reactant molecules. It accounts for the adsorption of reactants and products on the catalyst's active sites. nih.govresearchgate.net

Eley-Rideal (ER) Model: In this model, it is assumed that one reactant molecule adsorbs onto the catalyst surface and then reacts with a second reactant molecule from the bulk liquid phase. nih.govresearchgate.netije.ir

Studies on the esterification of acetic acid with various alcohols have shown that the choice of the best model depends on the specific reaction system. nih.govresearchgate.net For example, in the esterification of 1-methoxy-2-propanol (B31579) with acetic acid using an ion-exchange resin, the LHHW model was found to be the most consistent with experimental data, suggesting a surface reaction-controlled process. nih.gov In other cases, the simpler pseudo-homogeneous model has provided a good representation of the kinetic behavior. asianpubs.orgresearchgate.net The determination of the model parameters, such as the reaction rate constants and adsorption constants, is achieved by fitting the models to experimental data obtained under various conditions (temperature, molar ratio, catalyst loading). sci-hub.se

Table 2: Comparison of Kinetic Models for Esterification

ModelDescriptionKey Assumptions
Pseudo-Homogeneous (PH) Treats the reaction as occurring in a single phase. asianpubs.orgresearchgate.netAdsorption effects are negligible; reaction rate depends on bulk concentrations. nih.gov
Langmuir-Hinshelwood (LHHW) Reaction occurs between molecules adsorbed on the catalyst surface. nih.govAll reactants and products may adsorb; surface reaction is the rate-determining step. nih.gov
Eley-Rideal (ER) Reaction occurs between an adsorbed molecule and a molecule in the fluid phase. ije.irOnly one reactant adsorbs onto the catalyst surface. researchgate.net

Free Energy Analysis of Reaction Pathways

The thermodynamic feasibility and the position of the equilibrium in the esterification of hexane-2,5-diol with acetic acid are governed by the Gibbs free energy change (ΔG) of the reaction. numberanalytics.com Esterification is typically an exothermic process, meaning it releases heat (negative enthalpy change, ΔH). sparkl.me

The Gibbs free energy change is related to the enthalpy change (ΔH) and the entropy change (ΔS) by the equation: ΔG = ΔH - TΔS numberanalytics.com

A negative ΔG indicates a spontaneous reaction under the given conditions. numberanalytics.com The equilibrium constant (K) for the reaction is directly related to the standard Gibbs free energy change (ΔG°) by: ΔG° = -RT ln(K) numberanalytics.com

A larger equilibrium constant signifies that the formation of the products (the ester and water) is more favorable. numberanalytics.com Since the esterification reaction is reversible, the position of the equilibrium can be manipulated. According to Le Chatelier's principle, using a large excess of one reactant (typically the alcohol or acetic acid) or removing one of the products (usually water) as it is formed can drive the reaction towards completion, favoring the formation of the ester. masterorganicchemistry.com

Theoretical calculations, such as Density Functional Theory (DFT), can be used to compute the Gibbs free energy of reactants and products, allowing for a thermodynamic analysis of the reaction pathway. researchgate.netconicet.gov.ar Such studies on similar esterification reactions, like that of glycerol (B35011) with acetic acid, have shown that while the reaction may be thermodynamically unfavorable in some cases, it can be driven forward under specific conditions. conicet.gov.ar The analysis of the reaction's free energy profile helps in understanding the stability of intermediates and the height of activation barriers along the reaction coordinate. researchgate.net

Catalysis in Hexane 2,5 Diol and Acetic Acid Chemistry

Acid Catalysis in Diol Esterification

The esterification of hexane-2,5-diol with acetic acid to form hexane-2,5-diyl diacetate is a reversible reaction that is significantly accelerated by acid catalysts. These catalysts function by protonating the carbonyl oxygen of acetic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl groups of the diol. The choice of catalyst can influence reaction rates, yields, and operating conditions.

Brønsted Acid Catalysts

Brønsted acids, which are proton donors, are commonly employed as homogeneous catalysts for esterification. elsevierpure.com The catalytic activity of Brønsted acids is often correlated with their acid strength. researchgate.net In the esterification of alcohols, the mechanism involves the protonation of the carboxylic acid, which activates it for attack by the alcohol. nih.gov While specific studies on hexane-2,5-diol are limited, the principles of Brønsted acid catalysis for other alcohols, such as in Fischer esterification, are well-established. elsevierpure.com For instance, strong acids like triflic acid have been shown to catalyze the addition of carboxylic acids to olefins under mild conditions. uchicago.edu Ionic liquids with Brønsted acidic properties have also been developed as effective and recyclable catalysts for the esterification of acetic acid. elsevierpure.com

The general mechanism for Brønsted acid-catalyzed esterification is depicted below:

Protonation of the carbonyl oxygen of acetic acid by the acid catalyst.

Nucleophilic attack of a hydroxyl group from hexane-2,5-diol on the protonated carbonyl carbon.

Proton transfer and subsequent elimination of a water molecule to form the ester.

Regeneration of the acid catalyst.

Lewis Acid Catalysts

Lewis acids, which are electron-pair acceptors, also serve as effective catalysts for esterification. google.com They function by coordinating to the carbonyl oxygen of the acetic acid, which, similar to protonation, increases the electrophilicity of the carbonyl carbon. rsc.org Common Lewis acid catalysts include metal salts such as zinc chloride, aluminum chloride, and tin compounds. google.commdpi.com Organotin(IV) complexes, for example, are known to be particularly effective for esterification and transesterification reactions, operating through a Lewis acid mechanism where the metal center coordinates the carbonyl oxygen. rsc.org The use of solid-supported Lewis acids, such as ZnCl₂ on silica (B1680970) gel, allows for solvent-free reaction conditions and easy catalyst recovery. researchgate.net While direct research on hexane-2,5-diol is scarce, studies on the polyesterification of other diols, like 1,6-hexanediol (B165255), have utilized Lewis acidic metal catalysts such as n-BuSnOOH and titanium(IV) isopropoxide. researchgate.net

The catalytic cycle for Lewis acid-catalyzed esterification typically involves:

Coordination of the Lewis acid to the carbonyl oxygen of acetic acid.

Nucleophilic attack by the diol's hydroxyl group.

Formation of a tetrahedral intermediate.

Elimination of water and dissociation of the catalyst from the ester product.

Solid Acid Catalysts (e.g., Zeolites, Ion-Exchange Resins, Sulfated Zirconia)

Solid acid catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion and environmental issues. nih.govpageplace.de

Zeolites: These are crystalline aluminosilicates with a porous structure and strong Brønsted and/or Lewis acid sites. pageplace.de Their shape-selective properties can offer unique advantages in catalysis. Zeolites like H-ZSM-5 have been successfully used in various acid-catalyzed reactions, including esterification. researchgate.net A process for producing acetic acid has been developed using acidic zeolite catalysts for the carbonylation of dimethyl ether, highlighting their industrial potential. ynu.edu.cn

Ion-Exchange Resins: These are polymers with acidic functional groups, such as sulfonic acid (-SO₃H) groups. Resins like Amberlyst-15 are effective Brønsted acid catalysts for esterification reactions, often allowing for high conversions under relatively mild conditions. ijcea.org

Sulfated Zirconia: This is a superacidic solid catalyst prepared by treating zirconium hydroxide (B78521) with sulfuric acid. researchgate.net The high acid strength of sulfated zirconia makes it a potent catalyst for various reactions, including esterification and alkane isomerization. pageplace.de

The performance of these solid catalysts in the esterification of hexane-2,5-diol would depend on factors such as acid site density, acid strength, pore structure, and surface area.

Catalyst TypeExamplesAdvantages
Brønsted Acids Triflic Acid, Acidic Ionic LiquidsHigh activity, well-understood mechanism
Lewis Acids Organotin compounds, ZnCl₂, Ti(OⁱPr)₄Milder than Brønsted acids, effective for various substrates
Solid Acids Zeolites (H-ZSM-5), Ion-Exchange Resins (Amberlyst-15), Sulfated ZirconiaEasy separation, reusable, reduced waste, high stability

Metal-Based Catalysts for Hydrogenation and Related Reactions

Metal-based catalysts are crucial for hydrogenation reactions, which involve the addition of hydrogen (H₂) across double bonds or to functional groups. While hexane-2,5-diol is a saturated molecule, related precursors or derivatives might undergo hydrogenation. Furthermore, the diol itself could be subjected to hydrogenolysis under certain conditions.

Palladium-Based Catalysts (e.g., Pd/C)

Palladium, particularly when supported on activated carbon (Pd/C), is one of the most versatile and widely used hydrogenation catalysts. mdpi.com It is highly effective for the hydrogenation of carbon-carbon double and triple bonds, as well as the reduction of other functional groups like nitro groups, carbonyls, and nitriles. masterorganicchemistry.comtue.nl The catalytic cycle on the heterogeneous Pd surface generally involves the adsorption and dissociation of H₂ and the adsorption of the unsaturated substrate, followed by the stepwise addition of hydrogen atoms. masterorganicchemistry.com

In the context of hexane-2,5-diol chemistry, a relevant reaction could be the selective hydrogenation of an unsaturated precursor diol to yield hexane-2,5-diol. For example, Pd/C is used for the selective hydrogenation of dienes and trienes. nih.gov The selectivity of palladium catalysts can be modified by the addition of other metals, such as tin or silver, which alters the electronic properties and geometry of the active sites. rsc.org

CatalystReaction TypeKey Features
Pd/C HydrogenationHighly active for C=C, C≡C bonds; versatile; heterogeneous
Pd-Sn/Al₂O₃ Selective HydrogenationModified selectivity compared to monometallic Pd
Pd-Ag/Al₂O₃ Selective HydrogenationBimetallic catalyst with altered electronic properties

Ruthenium-Based Catalysts

Ruthenium catalysts also exhibit high activity for hydrogenation reactions and can offer different selectivity compared to palladium. nih.gov Ruthenium nanoparticles have been developed for the hydrogenation of various substrates, including biomass-derived compounds. nih.gov For instance, ruthenium catalysts have been investigated for the transformation of 2,5-hexanedione (B30556), the diketone corresponding to hexane-2,5-diol, into other valuable chemicals like furans. researchgate.net Supported ruthenium catalysts are also used in aqueous-phase hydrogenation processes. google.com The activity and selectivity of ruthenium catalysts can be tuned by the choice of support and the presence of promoters or modifying ligands. A notable example is a system where ruthenium nanoparticles on a CO₂-responsive support can switch selectivity in the hydrogenation of a ketone based on the presence or absence of CO₂. nih.gov

While specific applications in the direct hydrogenation of hexane-2,5-diol are not prominent, the catalytic prowess of ruthenium in reducing related carbonyl compounds and other functionalities suggests its potential utility in the broader chemical space surrounding this diol.

Copper Chromium Oxide Catalysts

Copper chromium oxide, often referred to as copper chromite, serves as a versatile catalyst in organic synthesis, particularly in hydrogenation and dehydrogenation reactions. semanticscholar.orgchempedia.info Its application in processes involving diols is well-documented, suggesting its potential relevance in the chemistry of hexane-2,5-diol. For instance, copper chromite catalysts are effectively used in the liquid-phase dehydrogenation of aliphatic diols (containing 3-7 carbon atoms) to produce the corresponding lactones. google.comjustia.com This process is typically conducted at temperatures between 150°C and 250°C in the absence of added hydrogen. google.comjustia.com

The active species in copper chromite catalysts are believed to be a combination of Cu(I) and metallic copper (Cu(0)) sites, which are formed during the reduction of the catalyst precursor. google.com The dispersion of these copper particles on the chromium-containing support is critical for catalytic performance. google.com While direct studies on the esterification of hexane-2,5-diol with acetic acid using copper chromite are not extensively reported, its established efficacy in diol dehydrogenation and fatty acid hydrogenation points to its potential utility in related transformations. semanticscholar.orggoogle.comgoogle.com

Biocatalysis for Selective Transformations

Biocatalysis offers a powerful alternative to traditional chemical methods, enabling highly selective reactions under mild conditions. Enzymes like dehydrogenases and lipases are particularly relevant for transformations involving hexane-2,5-diol and acetic acid.

Alcohol Dehydrogenases in Diol Synthesis

Alcohol dehydrogenases (ADHs) are widely employed as biocatalysts for the synthesis of chiral alcohols, including 1,4-diols like hexane-2,5-diol, due to their excellent stereoselectivity. utwente.nl The enzymatic reduction of 2,5-hexanedione is a common route to produce enantiomerically pure hexane-2,5-diol. utwente.nl Various microorganisms and their isolated enzymes have been investigated for this biotransformation.

For example, ADHs from Lactobacillus kefir and Lactobacillus brevis have been used to reduce 2,5-hexanedione with high diastereoselectivity and enantioselectivity, yielding optically active (2R,5R)-hexanediol. jku.at Similarly, an alcohol dehydrogenase from the hyperthermophilic archaeon Pyrococcus furiosus (AdhA) has been shown to stereoselectively reduce 2,5-hexanedione to (2S,5S)-hexanediol. repec.org Researchers have even used laboratory evolution techniques to improve the activity of this enzyme at lower, more industrially viable temperatures (e.g., 30°C). repec.org

The efficiency of these enzymatic reductions often depends on a cofactor regeneration system, typically for NADPH. A substrate-coupled regeneration system can be employed where a single enzyme catalyzes both the main reduction reaction and the regeneration of the cofactor, for instance, by oxidizing a co-substrate like 2-propanol. repec.org

Below is a table summarizing the performance of different alcohol dehydrogenases in the synthesis of hexane-2,5-diol.

Enzyme SourceSubstrateProductKey Findings
Pyrococcus furiosus (AdhA)2,5-Hexanedione(2S,5S)-HexanediolWild-type is S-selective; mutants developed with 10-fold higher activity at 30°C. repec.org
Lactobacillus kefir2,5-Hexanedione(2R,5R)-HexanediolQuantitative yield with >99% de and >99% ee under optimized conditions (pH 6, 30°C). jku.at
Lactobacillus brevis (LbADH)2,5-Hexanedione(2R,5R)-HexanediolA mutant (LbADHK71E) identified via high-throughput screening showed a ~16% lower KM value and 17% higher Vmax. jku.at

Lipase-Catalyzed Acylation

Lipases are enzymes that catalyze the hydrolysis of fats and oils, but in non-aqueous environments, they can effectively catalyze the reverse reaction: esterification and transesterification. researchgate.net This capability makes them ideal for the acylation of alcohols like hexane-2,5-diol with acetic acid or its derivatives. The use of organic solvents, such as n-hexane, shifts the reaction equilibrium towards synthesis. nih.gov

Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (e.g., Novozym 435), is a particularly robust and versatile biocatalyst for these reactions. researchgate.netnih.gov It has been successfully used for the regioselective acylation of various diols. researchgate.net The choice of acyl donor is crucial; while acetic acid can be used directly, activated forms like vinyl acetate (B1210297) are often employed to achieve higher conversion rates by producing a non-reactive vinyl alcohol tautomer, which prevents the reverse reaction. scispace.comcore.ac.uk

Research has shown that lipases can catalyze the esterification of alcohols with acetic acid in n-hexane. nih.gov For example, the synthesis of geranyl acetate from geraniol (B1671447) and acetic acid was achieved using a Candida antarctica lipase, reaching an equilibrium conversion of 94%. nih.gov Lipase A from Candida antarctica (CAL-A) has also demonstrated a high capacity to acylate bulky secondary alcohols, a characteristic relevant to the secondary hydroxyl groups in hexane-2,5-diol. au.dknih.gov The reaction conditions, including solvent, temperature, and substrate concentration, can be optimized to maximize yield and selectivity. au.dk

Enzyme-Mediated Multifunctional Oligomer Synthesis

Lipases, particularly CALB, are highly effective in catalyzing polycondensation reactions to synthesize polyesters. jku.atnih.gov This enzymatic approach allows for the production of oligomers and polymers under milder conditions than traditional chemical catalysis, often with high selectivity and avoiding unwanted side reactions. jku.at

The synthesis involves the reaction of a diol monomer, such as hexane-2,5-diol, with a dicarboxylic acid or its ester derivative (e.g., dimethyl ester). google.comresearchgate.net The reaction proceeds through a stepwise esterification process. The use of immobilized enzymes like Novozym 435 is common, as it simplifies catalyst recovery and reuse. researchgate.net

Studies on the synthesis of furan-based oligoesters have demonstrated the feasibility of reacting dimethyl furan-2,5-dicarboxylate (B1257723) with various linear aliphatic diols (C2 to C12) using CALB in organic solvents. researchgate.net High substrate conversions (90-95%) were achieved for diols with chain lengths of C4 to C12. researchgate.net This demonstrates that diols structurally similar to hexane-2,5-diol are excellent substrates for lipase-catalyzed polyesterification. The molecular weight and structure (linear vs. cyclic) of the resulting oligomers can be controlled by adjusting reaction parameters such as monomer concentration and temperature. researchgate.net This enzymatic method provides a green route to functional oligomers and polymers derived from diols and dicarboxylic acids. researchgate.netsemanticscholar.org

Tandem and Multicomponent Catalysis Systems

Tandem and multicomponent reactions, where multiple chemical transformations occur in a single pot, offer significant advantages in terms of efficiency and sustainability. mdpi.commdpi.com In the context of hexane-2,5-diol and acetic acid, such systems could involve bifunctional catalysts that possess both acidic and metallic sites to facilitate sequential reactions.

For instance, a bifunctional catalyst could first catalyze the acid-driven dehydration of hexane-2,5-diol to form an unsaturated intermediate or a cyclic ether like 2,5-dimethyltetrahydrofuran (B89747). researchgate.netresearchgate.net Subsequently, a metal component on the same catalyst could facilitate a hydrogenation, oxidation, or coupling reaction. A study on the conversion of cellulose-derived levoglucosanol to hexane-1,2,5,6-tetrol illustrates this principle. A bifunctional Pt/SiO₂–Al₂O₃ catalyst was used, where acid sites on the support catalyzed hydrolysis, and platinum sites catalyzed a subsequent hydrogenation step. rsc.orgrsc.orgresearchgate.net This approach highlights how combining different catalytic functionalities can enable multi-step transformations in a single reactor.

While specific tandem or multicomponent systems for the direct reaction of hexane-2,5-diol and acetic acid are not widely reported, the principles of catalyst design allow for their conceptualization. A catalyst with both Brønsted or Lewis acid sites for esterification and metal sites for a subsequent transformation could enable novel synthetic pathways. The development of such catalytic systems is a key area of research for creating more efficient and greener chemical processes. mdpi.com

Catalyst Deactivation and Regeneration Strategies

Catalyst deactivation, the loss of activity and/or selectivity over time, is a critical issue in industrial chemical processes. For reactions involving diols and acids, such as the esterification of hexane-2,5-diol with acetic acid over solid acid catalysts, several deactivation mechanisms are prevalent.

One major cause of deactivation is coke formation , where heavy, carbonaceous deposits accumulate on the catalyst surface. mdpi.comresearchgate.netmdpi.com These deposits can block active sites and pores, restricting reactant access. researchgate.netuwa.edu.au In reactions involving biomass-derived compounds, which can contain various impurities, other deactivation pathways exist. For instance, metal ions present in the feedstock can undergo ion exchange with the active protons (H⁺) on a solid acid catalyst (like an ion-exchange resin), reducing the number of available catalytic sites. utwente.nlrepec.org Similarly, nitrogen-containing organic compounds can neutralize the acid sites, leading to a loss of activity. utwente.nlrepec.org Polymer formation on the catalyst surface is another fouling mechanism that reduces the accessibility of active sites. utwente.nlrepec.org

Several regeneration strategies can be employed to restore catalyst activity.

Solvent Washing: This simple method can remove physically adsorbed organic molecules and some polymers from the catalyst surface, leading to partial recovery of activity. utwente.nl

Acid Treatment: For deactivation caused by ion exchange with metal cations, washing the catalyst with a concentrated acid (e.g., sulfuric acid) can replenish the active proton sites and remove the metal ions and neutralizing organic species. utwente.nl

Calcination/Oxidative Treatment: To remove heavy coke deposits, the catalyst can be heated in the presence of air or oxygen. This process combusts the carbonaceous material, cleaning the catalyst surface. researchgate.net Care must be taken to control the temperature to avoid thermal damage (sintering) to the catalyst itself. mdpi.com

Drying: For some catalysts, simply drying at an elevated temperature between reaction cycles can be sufficient to maintain activity by removing adsorbed water or volatile byproducts.

The choice of regeneration method depends on the specific catalyst and the primary deactivation mechanism. Understanding these mechanisms is essential for designing stable catalysts and developing effective regeneration protocols for the sustainable synthesis of chemicals from hexane-2,5-diol and acetic acid. kit.edu

Advanced Spectroscopic and Chromatographic Characterization

Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For an acetate (B1210297) ester of hexane-2,5-diol, specific signals in the ¹H and ¹³C NMR spectra would be expected.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the methyl protons of the acetate group, typically in the range of δ 2.0-2.2 ppm. The protons on the carbons bearing the ester and hydroxyl groups (methine protons) would appear at lower field, shifted by the electron-withdrawing effects of the oxygen atoms. The chemical shifts and coupling patterns of the methylene and methyl protons of the hexane backbone would provide information about the connectivity of the molecule.

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon of the ester group, typically in the region of δ 170-175 ppm. The carbons attached to the oxygen atoms of the ester and hydroxyl groups would also have distinct chemical shifts.

Interactive Data Table: Expected ¹H NMR Chemical Shifts

ProtonsExpected Chemical Shift (ppm)
Acetate CH₃~2.0-2.2
CH-O(Ac)Downfield shift
CH-OHDownfield shift
Backbone CH₂~1.2-1.8
Backbone CH₃~0.9-1.2

Interactive Data Table: Expected ¹³C NMR Chemical Shifts

CarbonExpected Chemical Shift (ppm)
C=O (Ester)~170-175
C-O (Ester)~60-80
C-OH~60-80
Backbone C~20-40

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule. For an acetate ester of hexane-2,5-diol, the IR spectrum would be expected to show the following characteristic absorption bands:

A strong absorption band in the region of 1735-1750 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the ester group.

A broad absorption band in the region of 3200-3600 cm⁻¹ if a hydroxyl (-OH) group is present (in the case of a monoacetate).

C-O stretching vibrations for the ester and alcohol in the 1000-1300 cm⁻¹ region.

C-H stretching and bending vibrations from the alkyl chain.

Interactive Data Table: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (Alcohol)3200-3600Broad
C-H Stretch (Alkyl)2850-3000Medium-Strong
C=O Stretch (Ester)1735-1750Strong
C-O Stretch (Ester/Alcohol)1000-1300Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the determination of the elemental composition of the molecule, confirming its chemical formula.

Tandem Mass Spectrometry (MS²)

Tandem mass spectrometry (MS/MS or MS²) involves the fragmentation of a selected precursor ion to generate a fragmentation spectrum. This spectrum provides valuable information about the structure of the molecule. For an acetate ester of hexane-2,5-diol, characteristic fragmentation patterns would include the loss of acetic acid (60 Da) and other fragments corresponding to the cleavage of the hexane chain.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation and quantification of chemical compounds. For the analysis of an acetate ester of hexane-2,5-diol, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) could be employed. The choice of method would depend on the volatility and polarity of the compound. A study on related chemicals utilized capillary gas chromatography for the analysis of 2,5-hexanediol (B147014). nih.gov

The synthesis of polyesters using 2,5-hexanediol has been reported, indicating that this diol can be used as a monomer in polymerization reactions. iosrjournals.org

Gas Chromatography (GC) for Purity and Composition Analysis

Gas Chromatography (GC) is a robust technique for assessing the purity and composition of volatile and semi-volatile compounds like hexane-2,5-diol and its related substances. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For polar analytes such as diols, derivatization is sometimes employed to increase volatility and improve peak shape, though direct analysis is also common with appropriate polar capillary columns.

Research has demonstrated the utility of capillary GC for the analysis of hexane-2,5-diol and related chemicals nih.gov. The technique is particularly valuable for identifying and quantifying impurities that may be present in a sample, which can significantly impact research outcomes or product quality chromatographyonline.com. For instance, trace amounts of organic acids, including acetic acid, can be detected as impurities in solvents using comprehensive GC-MS, highlighting the method's sensitivity chromatographyonline.com. In the context of biological monitoring, GC with a flame-ionization detector (FID) is used to measure 2,5-hexanedione (B30556), a major metabolite of n-hexane, in urine samples, underscoring its relevance in toxicology and occupational health studies researchgate.net.

The selection of the stationary phase is critical. Polar columns, such as those with polyethylene glycol (PEG) or modified polysiloxane phases, are typically used for the analysis of alcohols and diols to achieve symmetrical peaks and good resolution.

Table 1: Illustrative GC Parameters for Analysis of Hexane Metabolites

ParameterConditionReference
Technique Headspace Solid-Phase Microextraction (HS-SPME)-GC-FID researchgate.net
Analyte 2,5-Hexanedione (related to hexane-2,5-diol) researchgate.net
Fiber Coating Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) researchgate.net
Column Fused-silica capillary column (e.g., HP-5 or similar) nih.gov
Detector Flame Ionization Detector (FID) researchgate.net
Application Purity assessment, metabolite analysis in biological matrices nih.govresearchgate.net

Liquid Chromatography (LC) Techniques

Liquid chromatography (LC) is a highly versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. Unlike GC, LC is suitable for a broader range of compounds, including those that are non-volatile or thermally labile. For a polar compound like hexane-2,5-diol, various LC modes can be employed. Acetic acid is frequently used as a mobile phase additive in LC to control pH and improve the peak shape of ionizable analytes.

In reversed-phase liquid chromatography (RP-LC), the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. This mode is suitable for separating a wide range of moderately polar to nonpolar compounds. For highly polar analytes like hexane-2,5-diol, retention on a standard C18 column can be minimal. However, RP-LC is effective for separating mixtures containing hexane-2,5-diol and less polar reactants or products. The addition of a small percentage of acetic acid to the aqueous-organic mobile phase can help to suppress the ionization of any acidic or basic functional groups on the analytes or matrix components, leading to more reproducible retention times and sharper peaks scispace.com. For example, in the analysis of tocopherols, a mobile phase containing hexane, ethyl acetate, and acetic acid has been successfully used with a normal-phase column, but the principle of using acid modifiers applies to RP-LC as well to control analyte interactions researchgate.net.

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative LC mode that is particularly well-suited for the separation of highly polar compounds that are poorly retained in RP-LC. HILIC utilizes a polar stationary phase (such as silica (B1680970) or a diol-bonded phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous component gerli.comnih.gov. Analytes elute in order of increasing hydrophilicity. Hexane-2,5-diol, being a polar molecule, is an excellent candidate for HILIC separation. Acetic acid can be incorporated into the aqueous portion of the mobile phase to serve as a proton source, which can enhance retention and improve peak shape for certain analytes by influencing their interaction with the stationary phase gerli.com.

Table 2: Comparison of LC Techniques for Polar Analyte Separation

TechniqueStationary PhaseTypical Mobile Phase CompositionRole of Acetic Acid
RP-LC Nonpolar (e.g., C18, C8)High % Aqueous + Organic Solvent (Methanol, Acetonitrile)pH modifier, improves peak shape for ionizable compounds scispace.com
HILIC Polar (e.g., Silica, Diol, Amide)High % Organic Solvent + Low % Aqueous BufferComponent of the aqueous phase, enhances retention and selectivity gerli.comnih.gov
Chiral Chromatography for Enantiomeric and Diastereomeric Purity Determination

Hexane-2,5-diol contains two chiral centers, meaning it can exist as a pair of enantiomers ((2R,5R) and (2S,5S)) and a meso compound ((2R,5S)). Distinguishing between these stereoisomers is critical, as their biological and chemical properties can differ significantly. Chiral chromatography is the definitive method for separating and quantifying enantiomers and diastereomers.

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose derivatives) are widely used for this purpose abo.fi. The mobile phase, often a mixture of an alkane (like hexane) and an alcohol, may include an acidic or basic modifier to improve resolution. Acetic acid is sometimes used as an acidic modifier in the mobile phase to enhance chiral recognition by influencing the hydrogen bonding and dipolar interactions between the analyte and the CSP abo.fi. The determination of enantiomeric excess (ee) and diastereomeric excess (de) is crucial for applications where stereochemical purity is paramount, such as in asymmetric synthesis nih.govacs.org.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Hexane-2,5-diol can serve as a monomer in the synthesis of polyesters and other polymers wikipedia.org. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing these polymers resolvemass.ca. GPC separates molecules based on their hydrodynamic volume, or size in solution ufl.edu. Larger molecules (higher molecular weight polymers) elute from the column faster than smaller molecules.

This method is used to determine the molecular weight distribution (MWD), average molecular weights (such as number-average Mn and weight-average Mw), and the polydispersity index (PDI = Mw/Mn) of a polymer sample resolvemass.canih.gov. The choice of mobile phase is critical and depends on the solubility of the polymer. For some polymer systems, mobile phases containing additives like acetic acid are used to prevent aggregation or interaction with the column packing material, ensuring that separation occurs purely by size exclusion researchgate.net.

Table 3: Typical GPC System Configuration for Polymer Analysis

ComponentDescriptionPurposeReference
Stationary Phase Porous, cross-linked polystyrene-divinylbenzene beads (e.g., Styragel)Separates molecules based on size ufl.eduresearchgate.net
Mobile Phase Solvent in which the polymer is soluble (e.g., THF, DMF, Chloroform)Carries the polymer sample through the column ufl.edu
Detector Refractive Index (RI), UV-Vis, Multi-Angle Light Scattering (MALS)Detects polymer molecules as they elute rsc.org
Application Determination of Mn, Mw, and PDI of polymers derived from hexane-2,5-diolCharacterize polymer chain length distribution nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are fundamental to understanding the intrinsic reactivity and detailed mechanistic steps of chemical reactions. For the esterification of hexane-2,5-diol with acetic acid, these calculations can elucidate the precise pathway, identify key intermediates, and determine the energy landscape of the reaction.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of chemical systems, making it ideal for mapping the potential energy surface of a reaction. In the context of the acid-catalyzed esterification of an alcohol like hexane-2,5-diol with acetic acid (a Fischer esterification), DFT is employed to model the geometry of reactants, intermediates, transition states, and products. nih.govresearchgate.net

The reaction mechanism typically proceeds through several key steps, each of which can be modeled to find the lowest energy pathway. The process begins with the protonation of the carbonyl oxygen of acetic acid by a catalyst, which enhances the electrophilicity of the carbonyl carbon. nih.govmasterorganicchemistry.com This is followed by a nucleophilic attack from one of the hydroxyl groups of hexane-2,5-diol. DFT calculations are crucial for identifying the structure of the transition state for this nucleophilic addition, which is often the rate-determining step. nih.gov For the reaction between glacial acetic acid and ethanol (B145695), the energy barrier for this key step was calculated to be 19.6 kcal/mol. nih.gov

Subsequent steps involve proton transfers and the eventual elimination of a water molecule to form the ester. Each of these steps has an associated transition state and energy barrier that can be precisely calculated. rsc.orgresearchgate.net By connecting these points on the potential energy surface, a complete reaction energy profile is constructed, providing critical kinetic and thermodynamic data. nih.gov Studies on similar esterification reactions have shown that the initial protonation of the carboxylic acid is the rate-controlling step, with calculated activation energies in the range of 4–10 kcal/mol. rsc.org

Table 1: Calculated Activation Energies for Related Esterification Reactions using DFT

Reactants Catalyst Method/Basis Set Calculated Activation Energy (kcal/mol) Reference
Acetic Acid + Ethanol Acid (H+) DFT 19.6 nih.gov
Acetic Acid + Methanol None M06-2X/def2-TZVP 36.0 researchgate.net

This table presents data from analogous systems to illustrate typical energy barriers calculated for esterification reactions.

Computational chemistry is instrumental in analyzing the role of catalysts in chemical reactions. For the esterification of hexane-2,5-diol with acetic acid, which is typically slow, an acid catalyst is used to accelerate the reaction rate. Computational models can explicitly include a catalytic species (e.g., a hydronium ion representing a strong acid) to trace its involvement throughout the reaction pathway. researchgate.net

Theoretical studies on acid-catalyzed esterification have confirmed the multi-step mechanism involving a tetrahedral intermediate. nih.govpku.edu.cn DFT calculations have been used to challenge and refine traditionally accepted mechanisms. For instance, some studies suggest that following the initial protonation, a highly active acylium ion is generated, which then spontaneously reacts with alcohol molecules in a trimolecular reaction. rsc.org This level of mechanistic detail is difficult to probe experimentally but can be effectively investigated through computational modeling.

By comparing the energy barriers of the catalyzed and uncatalyzed reaction pathways, the efficacy of the catalyst can be quantified. For the reaction of acetic acid and methanol, the uncatalyzed activation energy was found to be 36 kcal/mol, a barrier that would be significantly lowered by an acid catalyst, making the reaction feasible at lower temperatures. researchgate.net Similar computational approaches would be applied to the hexane-2,5-diol system to understand how a catalyst facilitates either mono- or di-esterification and to potentially design more efficient catalysts.

Molecular Modeling of Reactant and Product Interactions

Molecular modeling, particularly through molecular dynamics (MD) simulations, allows for the study of the dynamic and intermolecular interactions between acetic acid and hexane-2,5-diol molecules in a condensed phase. These simulations model the system's evolution over time, providing insights into the structural and energetic properties of the mixture.

MD simulations based on reactive force fields (ReaxFF) have been successfully used to study the intermolecular structure in acetic acid-water mixtures. nih.gov These studies reveal the formation of hydrogen-bonded networks, including cyclic dimers and chain structures of acetic acid, and how these structures are influenced by concentration. nih.gov A similar methodology could be applied to the acetic acid and hexane-2,5-diol system to understand how the two components solvate each other, the nature of their hydrogen-bonding network, and how reactants orient themselves prior to a reactive event.

Furthermore, all-atom simulations have been used to investigate the interactions of hexane-2,5-diol with other molecules, highlighting how its specific molecular geometry influences its behavior. researchgate.net Such simulations show that the hydroxyl groups mediate interactions with polar residues, while the aliphatic chain allows for contact with hydrophobic regions. researchgate.net In a reaction mixture with acetic acid, these models could predict the preferred sites of interaction and the conformational changes that precede the chemical reaction.

Predictive Models for Reaction Optimization

Modern computational chemistry increasingly leverages machine learning (ML) and artificial intelligence to build predictive models for optimizing reaction outcomes. These data-driven approaches can accelerate the discovery of optimal reaction conditions without the need for exhaustive experimentation.

For the esterification of hexane-2,5-diol, a predictive model could be developed by training a neural network on a large dataset of known esterification reactions from databases like Reaxys. acs.org Such models can learn complex, non-linear relationships between input parameters and reaction outcomes. The model would take various reaction parameters as inputs and predict the expected yield of the mono- or di-ester product. aimspress.com

Table 2: Framework for a Machine Learning Model for Esterification Optimization

Component Description Examples
Input Parameters Variables that can be controlled in an experiment. Reactant ratio (acid:diol), catalyst type and concentration, temperature, reaction time, solvent. acs.orgaimspress.com
Machine Learning Algorithm The type of model used to learn from the data. Neural Networks, Gaussian Process Regression (GPR), K-Nearest Neighbors (KNN). acs.org

| Output Prediction | The target variable to be optimized. | Product yield (%), selectivity (mono- vs. di-ester), reaction rate. |

These models can be used to perform in silico experiments, rapidly screening a vast parameter space to identify the conditions most likely to maximize yield and selectivity. Recent advancements have demonstrated the ability of ML models to successfully predict suitable catalysts, solvents, reagents, and temperatures for a wide range of organic reactions, including esterifications. acs.orgmdpi.com This approach offers a powerful strategy for efficiently optimizing the synthesis of esters from acetic acid and hexane-2,5-diol.

Applications in Advanced Materials and Chemical Intermediates

Polymer and Resin Synthesis

The bifunctionality of hexane-2,5-diol makes it a suitable monomer for step-growth polymerization, leading to the formation of various polymeric structures. Its incorporation into polymer backbones can influence properties such as thermal stability, mechanical strength, and biodegradability.

Production of Polyesters from Hexanediols

Hexane-2,5-diol serves as a valuable diol component in the synthesis of polyesters through polycondensation reactions with dicarboxylic acids or their derivatives. The structure of the resulting polyester (B1180765) is dependent on the monomers used and the polymerization conditions.

One notable application is in the creation of copolyesters with specific material characteristics. For instance, a copolyester was synthesized through the solution polycondensation of isophthaloyl chloride with 4,4′-biphenol and 2,5-hexanediol (B147014). This process yields a polymer with a unique combination of aliphatic and aromatic moieties, influencing its solubility and thermal properties.

Aliphatic polyesters, in general, are a significant class of biodegradable polymers. They can be synthesized via the polycondensation of diols and dicarboxylic acids. The properties of these biodegradable polyesters, such as their degradation rate, can be tuned by the choice of the diol and diacid monomers. While extensive research exists on biodegradable polyesters from various aliphatic diols, specific studies focusing solely on hexane-2,5-diol for this purpose are an area of ongoing research. iosrjournals.orgvulcanchem.comresearchgate.net

Incorporation into Polyurethanes

Polyurethanes are a class of polymers known for their diverse applications, ranging from flexible foams to rigid elastomers. Their properties are dictated by the structure of the polyol (soft segment) and the diisocyanate and chain extender (hard segment). Diols like hexane-2,5-diol can be incorporated into the polyurethane backbone, typically as part of the soft segment or as a chain extender. nih.gov

The structure of the diol plays a crucial role in determining the final properties of the polyurethane. For example, linear diols such as 1,6-hexanediol (B165255) are known to impart flexibility to polyurethane coatings, resulting in lower hardness and tensile modulus. paint.org In contrast, cycloaliphatic diols provide rigidity, leading to higher tensile modulus and hardness. paint.org The inclusion of hexane-2,5-diol, with its secondary hydroxyl groups and specific chain length, is expected to influence the phase separation between the hard and soft segments, thereby affecting the mechanical and thermal properties of the resulting polyurethane. The polarity and reactivity of the secondary hydroxyl groups in hexane-2,5-diol can lead to different hydrogen bonding interactions within the polymer matrix compared to polyurethanes made with primary diols. vulcanchem.comnih.gov

Design of Biodegradable Polymers and Nanoparticles

The development of biodegradable polymers is of significant interest for various applications, including packaging, agriculture, and medicine, to mitigate the environmental impact of plastic waste. Aliphatic polyesters are a prominent class of biodegradable polymers, and their synthesis often involves the use of aliphatic diols. rsc.orgmdpi.com The ester linkages in these polymers are susceptible to hydrolysis and enzymatic degradation, leading to their breakdown into smaller, environmentally benign molecules. researchgate.net

While the general synthesis of biodegradable polyesters from various diols and dicarboxylic acids is well-established, specific research focusing on the synthesis of biodegradable polymers and nanoparticles directly from hexane-2,5-diol is an emerging field. The chirality and structure of hexane-2,5-diol could potentially be exploited to create biodegradable materials with specific degradation profiles and physical properties. The synthesis of such polymers can be achieved through methods like thermal polycondensation. mdpi.com

Synthesis of Liquid Crystalline Copolyesters

Hexane-2,5-diol has been successfully utilized in the synthesis of thermotropic liquid crystalline random copolyesters. In a specific study, a copolyester was prepared by the condensation of 2,5-hexanediol and 1,4-dihydroxy naphthalene (B1677914) with isophthaloyl chloride in o-dichlorobenzene. iosrjournals.org The resulting polymer, Poly [oxy-(2,5-hexane)-oxy-co-(1,3-benzenoyl)-co-oxy-(1,4-naphalene)-oxy], exhibited liquid crystalline behavior. iosrjournals.org

The formation of the copolyester was confirmed using various spectroscopic techniques, and its thermal properties were investigated using Differential Scanning Calorimetry (DSC) and Thermo Gravimetric Analysis (TGA). iosrjournals.org The solubility of the copolyester was determined in several organic solvents. iosrjournals.org This research demonstrates the potential of incorporating hexane-2,5-diol into polymer chains to induce liquid crystalline properties, which are valuable for applications requiring high strength and thermal stability.

Table 1: Monomers Used in the Synthesis of a Liquid Crystalline Copolyester

PolymerDiol-1Diol-2Diacid Chloride
P4DIH1,4-dihydroxy naphthalene2,5-hexanediolIsophthaloyl chloride

Data sourced from a study on 2,5-Hexanediol Based Liquid Crystalline Random Copolyester Synthesis and Characterization. iosrjournals.org

Fine Chemical and Specialty Compound Synthesis

The chiral nature of hexane-2,5-diol makes it a valuable starting material for the synthesis of enantiomerically pure specialty chemicals, which are crucial in asymmetric catalysis and the production of pharmaceuticals.

Chiral Auxiliaries and Ligands (e.g., Chiral Phosphine (B1218219) Ligands)

In asymmetric synthesis, chiral auxiliaries are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. Chiral diols are a known class of compounds that can function as chiral auxiliaries. nih.gov

More significantly, enantiomerically pure forms of hexane-2,5-diol, such as (2S,5S)-hexane-2,5-diol, serve as critical precursors for the synthesis of highly effective chiral phosphine ligands. enzymaster.de One of the most prominent examples is its role as a chiral building block for the synthesis of the methyl-DuPhos homogeneous catalyst ligand. enzymaster.de Chiral phosphine ligands are pivotal in transition-metal-catalyzed asymmetric reactions, where they coordinate to the metal center to create a chiral environment that directs the stereoselectivity of the reaction. nih.govtcichemicals.com The development of such P-chiral phosphine ligands has been significantly advanced by using phosphine-boranes as intermediates, a method that offers advantages over traditional synthetic routes. nih.govnih.gov

Precursors for Optically Active Tetrahydrofurans

Hexane-2,5-diol serves as a key precursor for the synthesis of 2,5-dimethyltetrahydrofuran (B89747), a valuable cyclic ether. This transformation is achieved through an acid-catalyzed intramolecular cyclodehydration reaction. guidechem.comenzymaster.de The general mechanism involves the protonation of one of the hydroxyl groups by an acid catalyst, such as a Brønsted or Lewis acid, followed by the nucleophilic attack of the second hydroxyl group, leading to ring closure and the elimination of a water molecule. guidechem.commdpi.com

A significant application in advanced materials and stereoselective synthesis lies in the production of optically active tetrahydrofurans. Hexane-2,5-diol possesses two chiral centers (at carbons 2 and 5), meaning it can exist as distinct stereoisomers. wikipedia.org Enantiomerically pure forms of the diol, such as (2S,5S)-hexane-2,5-diol and (2R,5R)-hexane-2,5-diol, are utilized as chiral building blocks. guidechem.comenzymaster.de When an enantiopure diol undergoes acid-catalyzed cyclization, the stereochemistry is retained, resulting in the formation of an optically active 2,5-dimethyltetrahydrofuran. nih.gov This stereospecific conversion is critical for applications where chirality is essential, including the synthesis of complex natural products, pharmaceuticals, and chiral ligands for asymmetric catalysis.

Building Blocks for Complex Organic Molecules (e.g., 1,4-Dimethylcarbazoles, Pyrrole (B145914) Derivatives)

In the presence of acetic acid, the oxidized form of hexane-2,5-diol, known as hexane-2,5-dione (or acetonylacetone), becomes a versatile building block for synthesizing complex heterocyclic molecules through the Paal-Knorr synthesis. wikipedia.orgacs.org This classic reaction involves the condensation of a 1,4-dicarbonyl compound, such as hexane-2,5-dione, with ammonia (B1221849) or a primary amine to form a substituted pyrrole. nih.govorganic-chemistry.org Acetic acid often serves as a weak acid catalyst, accelerating the condensation and subsequent cyclization steps. nih.gov

A notable example is the reaction between hexane-2,5-dione and pyrrole itself, conducted in glacial acetic acid with zinc acetate (B1210297). This reaction yields a variety of complex organic molecules, demonstrating the utility of the dione (B5365651) as a scaffold for building intricate structures. acs.org The products formed include substituted indoles, indolizines, and carbazoles, which are important structural motifs in medicinal chemistry and materials science. acs.org

Below is a table detailing the products obtained from the reaction of equimolecular proportions of pyrrole and hexane-2,5-dione in refluxing glacial acetic acid containing zinc acetate. acs.org

Interactive Data Table: Products from the Reaction of Pyrrole and Hexane-2,5-dione in Acetic Acid acs.org

Product NameMolecular Structure ClassReported Yield
4,7-DimethylindoleIndoleMain Product
5,8-DimethylindolizineIndolizineMain Product
1,4,6,8-TetramethylcarbazoleCarbazoleTrace Product
1,4-Bis(4,7-dimethylindol-2-yl)-1,4,5,8-ethyl-1,2,3,4-tetrahydrocarbazoleHighly Condensed ProductTrace Product

Intermediates for Bio-based Solvents (e.g., 2,2,5,5-Tetramethyloxolane)

The structural framework of hexane-2,5-diol is foundational for producing advanced, sustainable bio-based solvents. A prominent example is 2,2,5,5-tetramethyloxolane (TMO), also known as tetramethyl-tetrahydrofuran. TMO is recognized as a safer, green solvent alternative to hazardous hydrocarbon solvents like toluene. mdpi.comwikipedia.org

The synthesis of TMO begins with a derivative of hexane-2,5-diol, namely 2,5-dimethylhexane-2,5-diol (DHL). This diol can be produced from bio-based feedstocks through intermediates like 2,5-dimethylfuran (B142691), which can be hydrolyzed in the presence of acid (e.g., acetic acid and sulfuric acid) to yield hexane-2,5-dione. mdpi.comdntb.gov.ua The dione can then be converted to DHL.

The final step is the cyclodehydration of 2,5-dimethylhexane-2,5-diol, a reaction analogous to the cyclization of hexane-2,5-diol itself. This is typically achieved using a solid acid catalyst, such as an H-BEA zeolite, by heating the diol, which causes it to melt and react, forming TMO and water. mdpi.com The resulting TMO can be purified by distillation and is valued for its stability and lack of peroxide formation, a common issue with traditional ether solvents. mdpi.com

Applications in Coatings and Resins

Diols are fundamental monomers in the synthesis of polyesters, which are a major class of binders used in the coatings and resins industry. google.com Through step-growth polymerization (condensation polymerization) with dicarboxylic acids or their anhydrides, diols like hexane-2,5-diol can be incorporated into a polyester backbone. wikipedia.org The choice of diol influences the final properties of the resin, such as flexibility, hardness, and chemical resistance. google.com By molecularly engineering the polyester with specific diols, resins can be tailored for high-performance applications, including durable coil coatings.

Furthermore, derivatives of the hexane-2,5-diol structure play a crucial role in improving the sustainability of coating resin production. The bio-based solvent 2,2,5,5-tetramethyloxolane (TMO), synthesized from a diol precursor as described in section 7.2.4, has been successfully demonstrated as an azeotropic solvent for manufacturing polyester resins. wikipedia.org In this process, TMO replaces toluene, a common but hazardous solvent, to efficiently remove the water byproduct generated during the polycondensation reaction. This use of a TMO-water azeotrope facilitates the synthesis of high-quality polyester resins for coatings while significantly improving the safety and environmental profile of the manufacturing process. wikipedia.org

Sustainable Chemistry and Green Production Routes

Bio-based Feedstocks for Hexanediol Production

The shift towards a bio-based economy has highlighted the potential of biomass as a renewable feedstock for producing valuable chemicals. nih.govsemanticscholar.org Lignocellulosic biomass, which is abundant and not in competition with food sources, is a primary raw material. nih.gov Through various conversion processes, biomass can be transformed into platform molecules that serve as building blocks for a wide range of chemicals, including diols like hexane-2,5-diol. nih.govacs.org

One of the key platform molecules derived from C6 sugars in biomass is 5-hydroxymethylfurfural (B1680220) (HMF). frontiersin.orgrsc.org HMF's versatile structure, featuring a furan (B31954) ring, an aldehyde group, and a hydroxyl group, makes it an ideal starting point for synthesizing various value-added chemicals. rsc.org The conversion of biomass-derived intermediates is a critical step in establishing sustainable production routes for diols used in the polymer industry. frontiersin.org Another potential bio-renewable route involves the conversion of cellulose-derived levoglucosanol to produce hexane-1,2,5,6-tetrol, a related polyol, in high yields using water as a solvent. rsc.org

The catalytic conversion of HMF is a cornerstone for producing bio-based hexane-2,5-diol and related compounds. The process typically involves several steps, including hydrogenation, hydrogenolysis, and hydrolysis, to open the furan ring and modify the functional groups.

A common pathway involves the conversion of HMF to 2,5-dimethylfuran (B142691) (DMF) and subsequently to 2,5-hexanedione (B30556) (HXD). nih.gov This linear diketone, HXD, can then be reduced to form hexane-2,5-diol. wikipedia.org The conversion of HMF to HXD can be achieved with high yields. For instance, a one-pot reaction using an Al₂(SO₄)₃ and Pd/C catalyst system in a water-tetrahydrofuran (THF) mixture can convert cellulose (B213188) directly to HXD with a yield of 80.3%. nih.govacs.org This system first catalyzes the conversion of cellulose to HMF, followed by the hydrogenolysis of HMF to furanic intermediates like 5-methylfurfuryl alcohol (MFA) and DMF, which are then transformed into HXD. nih.gov

The electrochemical reduction of HMF presents another direct route to 2,5-hexanedione at ambient temperature and pressure, using water as a hydrogen source and a zinc electrode, thereby avoiding the need for H₂ gas or precious metal catalysts. rsc.org

Furthermore, HMF can be hydrogenated to 2,5-bis(hydroxymethyl)furan (BHMF), a valuable diol itself and a precursor for other chemicals like 1,6-hexanediol (B165255). frontiersin.orgmdpi.com The selective hydrogenation of HMF's aldehyde group to form BHMF can be achieved with high efficiency using various catalytic systems. frontiersin.org For example, a Ru/Co₃O₄ catalyst in a catalytic transfer hydrogenation (CTH) process using isopropanol (B130326) as a hydrogen source achieved a BHMF yield of up to 82%. mdpi.com

Catalytic Conversion of HMF to Precursors and Related Diols
Starting MaterialProductCatalyst SystemSolvent/ConditionsYieldReference
Cellulose2,5-Hexanedione (HXD)Al₂(SO₄)₃ + Pd/CH₂O-THF mixture, 190 °C, 2.0 MPa H₂80.3% nih.govacs.org
HMF2,5-Hexanedione (HXD)Al₂(SO₄)₃ + Pd/CH₂O-THF mixture, 190 °C, 2.0 MPa H₂82.8% acs.org
HMF2,5-bis(hydroxymethyl)furan (BHMF)Ru/Co₃O₄Isopropanol, 190 °C82.8% mdpi.com
HMF2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF)Ni-Al hydrotalcite-like catalyst6 MPa H₂, 60 °C96.2% frontiersin.org

Green Solvents and Solvent-Free Reaction Conditions

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest portion of waste in chemical processes. jddhs.comwhiterose.ac.uk The ideal green solvent is non-toxic, derived from renewable resources, biodegradable, and easily recyclable.

Water is a highly desirable green solvent due to its abundance, non-toxicity, and non-flammability. Research has demonstrated the feasibility of producing polyols from bio-renewable sources in water. For example, levoglucosanol can be converted to hexane-1,2,5,6-tetrol in up to 90% yield in water over a bifunctional Pt/SiO₂-Al₂O₃ catalyst. rsc.org

In many biomass conversion processes, a biphasic system using water and an organic solvent is employed. Tetrahydrofuran (B95107) (THF), often used as a co-solvent with water, can be produced from renewable sources. nih.govacs.org The ratio of water to THF can significantly influence reaction pathways, such as favoring the hydrolytic ring-opening of furanic intermediates to produce HXD. acs.org 2-Methyltetrahydrofuran (MeTHF), another bio-based solvent derived from lignocellulosic biomass, is considered a promising green alternative to petrochemical solvents like n-hexane. nih.gov

Solvent-free reactions represent an even greener approach by eliminating solvent waste altogether. jddhs.com For instance, the hydrogenation of acetylated hydroxydiacetone (AHD) to produce a precursor for 2,5-dimethylhexane-2,5-diol can be performed in flow under solventless conditions using a Pd/Al₂O₃ catalyst, achieving a 99% yield with 100% atom economy. mdpi.com The cyclodehydration of hexane-2,5-diol to 2,5-dimethyltetrahydrofuran (B89747) can also be conducted in the absence of a solvent. researchgate.net

Development of Environmentally Benign Catalytic Systems

Catalysis is a fundamental pillar of green chemistry, as catalysts can enhance reaction selectivity, reduce energy consumption, and minimize waste by enabling reactions under milder conditions. yale.edupaperpublications.org The development of environmentally benign catalysts focuses on using non-toxic, earth-abundant metals and designing systems that are stable and reusable.

For the conversion of HMF and its derivatives, both noble and non-noble metal catalysts have been explored. While noble metals like Platinum (Pt), Ruthenium (Ru), and Rhodium (Rh) often show high activity, there is a strong push towards using more abundant and less toxic transition metals like Cobalt (Co) and Nickel (Ni). frontiersin.orgresearchgate.net For example, a monodispersed metallic Co catalyst (Co@C) has been used for the selective hydrogenation of HMF to BHMF, achieving a 96.0% yield. frontiersin.org Similarly, Ni-based catalysts have demonstrated excellent performance in converting HMF to various diols. frontiersin.org

Heterogeneous catalysts are particularly favored in green chemistry because they can be easily separated from the reaction mixture and reused, which simplifies product purification and reduces waste. researchgate.net Layered materials such as HNbMoO₆ have been shown to act as active and reusable heterogeneous catalysts for the liquid-phase conversion of hexane-2,5-diol to 2,5-dimethyltetrahydrofuran. researchgate.net Zeolites, such as H-BEA, have also been used for the cyclodehydration of 2,5-dimethylhexane-2,5-diol. mdpi.com

Metal-free catalytic systems are also gaining attention. A system composed of NaOtBu in DMF with an oxygen balloon has been shown to efficiently convert HMF to furan-2,5-dicarboxylic acid (FDCA), a related bio-based monomer, demonstrating the potential for catalysis without heavy metals. nih.govsemanticscholar.org

Examples of Environmentally Benign Catalytic Systems
ReactionCatalystKey FeaturesYield/SelectivityReference
HMF Hydrogenation to BHMFCo@C (Cobalt on Carbon)Non-noble metal, high activity96.0% yield frontiersin.org
HMF Hydrogenation to BHMTHFNi-Al hydrotalcite-likeNon-noble metal, excellent performance96.2% yield frontiersin.org
Hexane-2,5-diol CyclodehydrationHNbMoO₆Heterogeneous, layered material, reusableHigh selectivity to 2,5-dimethyltetrahydrofuran researchgate.net
Cellulose to 2,5-HexanedioneAl₂(SO₄)₃ + Pd/COne-pot conversion from biomass80.3% yield nih.govacs.org

Process Intensification through Reactive Separation Techniques

Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. mdpi.com In the context of producing hexane-2,5-diol precursors, reactive separation is a key strategy. This approach combines the chemical reaction and the separation of products into a single unit, which can improve conversion, selectivity, and process efficiency.

A prime example is the use of biphasic reactor systems for the hydrolysis of 2,5-dimethylfuran (DMF) to 2,5-hexanedione (HXD). researchgate.net In this setup, an aqueous phase containing an acid catalyst is used alongside a water-immiscible organic phase (e.g., cyclohexane (B81311) or methyl isobutyl ketone). The hydrolysis reaction occurs at the interface of the two phases. researchgate.net The organic solvent continuously extracts the HXD product from the aqueous phase as it is formed. This in-situ extraction is crucial because it prevents the product from undergoing further degradation or side reactions, such as oligomerization, in the presence of the acid catalyst, thereby significantly increasing the final yield. researchgate.net Using methyl isobutyl ketone (MIBK) as the organic phase, a near-quantitative yield of 99% for HXD has been reported. researchgate.net

Circular Economy Aspects and Waste Minimization

The principles of a circular economy, which emphasize minimizing waste and making the most of resources, are integral to the sustainable production of chemicals. The synthesis of hexane-2,5-diol and its precursors from biomass is inherently aligned with this concept by utilizing renewable carbon sources instead of depleting fossil fuels. yale.edu

Furthermore, research into the circulating production of 2,5-hexanedione from 2,5-dimethylfuran has shown that recycling and reusing reaction materials can reduce environmental pollution, lower production costs, and simplify product separation. researchgate.net By creating closed-loop systems where solvents and catalysts are recovered and reused, the chemical industry can move closer to a truly circular model, reducing its environmental footprint and enhancing economic viability. researchgate.netgoogle.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.